5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
5-(2-Methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol group at position 2. Key structural elements include:
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-10(4-6-16-8)11-13-14-12(18)15(11)7-9-3-2-5-17-9/h4,6,9H,2-3,5,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEAGVBFSWLDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2CC3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Thiosemicarbazide Formation
The synthesis begins with the preparation of a substituted thiosemicarbazide. For example, formic acid and aminothiourea are heated to 105°C to form aldehyde amine thiourea, which is subsequently treated with sodium carbonate at 100°C to yield 3-mercapto-1,2,4-triazole. Adapting this approach, the tetrahydrofuran-2-ylmethyl group is introduced via nucleophilic substitution or alkylation during the intermediate stage.
Stepwise Synthesis of 5-(2-Methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Route 1: Cyclization of Functionalized Hydrazides
Synthesis of 4-(Tetrahydrofuran-2-ylmethyl)hydrazide :
Tetrahydrofuran-2-carboxylic acid is converted to its hydrazide derivative using hydrazine hydrate in ethanol under reflux.Reaction with 2-Methyl-3-furyl Isothiocyanate :
The hydrazide reacts with 2-methyl-3-furyl isothiocyanate in ethanol, forming a thiosemicarbazide intermediate.Cyclization to Triazole-Thiol :
The thiosemicarbazide undergoes cyclization in basic (NaOH) or acidic (H₂SO₄) conditions. Basic conditions favor triazole-thiol formation, while acidic conditions may lead to thiadiazole byproducts.
Route 2: Direct Alkylation of Triazole-Thiol Precursors
An alternative method involves alkylating a pre-formed triazole-thiol nucleus with tetrahydrofuran-2-ylmethyl bromide:
- Synthesis of 5-(2-Methyl-3-furyl)-4H-1,2,4-triazole-3-thiol :
Prepared via cyclization of 2-methyl-3-furoic hydrazide and thiourea. - Alkylation at Position 4 :
The triazole-thiol is treated with tetrahydrofuran-2-ylmethyl bromide in the presence of K₂CO₃ in DMF.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Management
- Thiadiazole Formation : Acidic cyclization generates thiadiazole derivatives, necessitating strict pH control during NaOH-mediated reactions.
- Purification : Recrystallization from ethanol-water (1:2) achieves >95% purity, as validated by HPLC.
Characterization Data
Table 1: Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 3203 (N-H), 1705 (C=O), 1191 (C=S) |
| ¹H-NMR (δ ppm) | 1.54 (m, tetrahydrofuran CH₂), 2.15 (s, CH₃), 4.16 (s, NCH₂C=O), 6.76 (furyl H) |
| ¹³C-NMR (δ ppm) | 11.09 (CH₃), 46.76 (NCH₂C=O), 144.33 (C=N), 170.12 (C=O) |
| MS (ESI) | m/z 265.33 [M+H]⁺ |
Data adapted from analogous compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The furyl and tetrahydrofuran groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Halides, acids, or bases depending on the desired substitution.
Major Products
Oxidation: Disulfides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. The presence of the thiol group is believed to enhance its antibacterial activity by interacting with bacterial enzymes and disrupting metabolic processes.
Case Study:
In a study conducted by researchers, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
1.2 Anticancer Properties
Triazole derivatives have also been explored for their anticancer potential. The unique structural features of 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol may contribute to its ability to inhibit tumor growth.
Case Study:
A recent investigation revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Agricultural Applications
2.1 Fungicidal Activity
The compound's structure suggests potential fungicidal properties, particularly against plant pathogens. Triazoles are known for their ability to inhibit fungal sterol biosynthesis, which is crucial for fungal cell membrane integrity.
Case Study:
Field trials have shown that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and maize. These findings support the compound's application as an effective fungicide in agricultural practices.
Material Science
3.1 Polymer Chemistry
The incorporation of triazole moieties into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.
Case Study:
Research has demonstrated that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to conventional polymers. This could lead to the development of advanced materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific interactions with molecular targets. Typically, triazole derivatives interact with enzymes or receptors, inhibiting or modulating their activity. The thiol group may also play a role in binding to metal ions or forming disulfide bonds.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Nitro () and chloro () substituents reduce electron density, enhancing stability in acidic environments. Conversely, methoxy () and furan groups () increase electron density, favoring coordination or redox reactions.
- Solubility : The tetrahydrofuran group in the target compound may improve solubility compared to purely aromatic analogs like Yucasin .
Anticancer Potential
- Schiff Base Metal Complexes: Analogous compounds with thiophene or pyridyl substituents (e.g., (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol) form octahedral metal complexes with moderate to significant inhibition of cancer cell lines (MCF-7, Hep-G2) . The target compound’s furan and tetrahydrofuran groups could similarly coordinate metals, though activity may vary due to steric effects.
Antimicrobial Activity
- Furan-Containing Analogs: 5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () exhibits antimicrobial properties, suggesting the target compound’s 2-methyl-3-furyl group may confer similar activity.
Corrosion Inhibition
- Pyridyl Derivatives : 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol shows 70–80% inhibition efficiency for aluminum alloys in HCl, attributed to pyridine’s adsorption on metal surfaces . The target compound’s furan groups are less basic, likely reducing corrosion inhibition efficacy.
Biological Activity
5-(2-Methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound suggest a variety of possible interactions with biological targets.
The molecular formula of this compound is C₁₂H₁₅N₃O₂S, with a molecular weight of 265.34 g/mol. Its structure includes a triazole ring and a thiol group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂S |
| Molecular Weight | 265.34 g/mol |
| CAS Number | 725222-15-1 |
| MDL Number | MFCD03423472 |
| Hazard Classification | Irritant |
Biological Activities
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities including:
- Antimicrobial Activity : Studies have demonstrated that triazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to this compound have shown efficacy against resistant strains of bacteria .
- Antiviral Activity : In vitro tests have indicated that certain triazole derivatives can inhibit viral replication. For example, related compounds were evaluated for their activity against the influenza A virus, showing low cytotoxicity and promising selectivity indices .
Case Study: Antiviral Efficacy
A study evaluated several triazole derivatives for their antiviral activity against the influenza A/Puerto Rico/8/34 virus in MDCK cells. The results indicated that while some compounds exhibited low toxicity (CC50 values), others showed significant antiviral activity with IC50 values indicating effective inhibition of viral replication .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural characteristics. The presence of specific substituents on the triazole ring can enhance or diminish activity:
- Hydroxyl Group : Compounds with hydroxyl groups at specific positions on the ring demonstrated higher antiviral activities.
- Aliphatic Substituents : The length and position of aliphatic groups significantly affect the cytotoxicity and selectivity indices of these compounds .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activities of triazole derivatives:
| Compound | Activity Type | IC50 (µM) | CC50 (µg/mL) | Selectivity Index |
|---|---|---|---|---|
| 5-(2-Methyl-3-furyl)-... | Antiviral | 18.4 | >300 | >38 |
| Similar Triazole Derivative | Antimicrobial | N/A | N/A | N/A |
| Other Related Compounds | Antiviral | 46 | >300 | >16 |
Q & A
Q. How can microwave-assisted synthesis improve reaction efficiency and yield?
- Methodology : Optimize parameters (power, temperature, solvent dielectric constant) to accelerate cyclization steps. Compare conventional vs. microwave heating kinetics via LC-MS monitoring. For example, microwave irradiation at 100–150°C in DMF reduces reaction time from hours to minutes while maintaining >85% yield .
Notes
- Citations align with methodologies from peer-reviewed sources (e.g., synthesis protocols from , computational tools from ).
- Advanced questions emphasize mechanistic validation and iterative optimization, while basic questions focus on foundational techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
